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Compound of Interest

2,2'-Ethylidenebis(4,6-di-tert-
Compound Name:
butylphenol)

Cat. No.: B1294883

An In-depth Technical Guide: 2,2'-Ethylidenebis(4,6-di-tert-butylphenol)
Abstract

This technical guide provides a comprehensive overview of 2,2'-Ethylidenebis(4,6-di-tert-
butylphenol), a sterically hindered phenolic antioxidant. It is a compound of significant
industrial importance, primarily utilized as a stabilizer to prevent oxidative degradation in
polymers, plastics, and elastomers. This document details its molecular structure,
physicochemical properties, and core reactivity, with a specific focus on its antioxidant
mechanism. Furthermore, it presents detailed experimental protocols for its synthesis and
analysis, designed for researchers, scientists, and professionals in drug development and
material science. All quantitative data is systematically organized into tables for clarity, and key
processes are visualized using diagrams to facilitate understanding.

Molecular Structure and Identification

2,2'-Ethylidenebis(4,6-di-tert-butylphenol) is a symmetrical molecule characterized by two
4,6-di-tert-butylphenol units linked by an ethylidene bridge at the ortho positions (2,2") relative
to the hydroxyl groups. The defining feature of its structure is the presence of bulky tert-butyl
groups flanking the phenolic hydroxyls. This steric hindrance is fundamental to its function as a
high-performance antioxidant.

Table 1: Chemical Identifiers
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Identifier Value
2,4-ditert-butyl-6-[1-(3,5-ditert-butyl-2-
IUPAC Name
hydroxyphenyl)ethyl]phenol[1][2]
CAS Number 35958-30-6[1][3][4][5][6]

Molecular Formula

C30H4602[1][3][4][5][6]

Molecular Weight 438.69 g/mol [4][6]
CC(C1=C(C(=CC(=C1)C(C)(C)C)C(C)

SMILES (C)C)O)C2=C(C(=CC(=C2)C(C)(C)C)C(C)
(C)C)O[1]

InChl Key DXCHWXWXYPEZKM-UHFFFAOY SA-N[1][5]
Isonox 129, Vanox 1290, Anox 29, Tinogard

Synonyms

NOA, Tetrabutyl ethylidenebisphenol[1][3][5][6]

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are well-documented, reflecting its

solid, high-melting-point nature and its high lipophilicity.

Table 2: Physicochemical Properties
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Property Value Reference

Physical Form Solid

Melting Point 161-164 °C [3][4]

Boiling Point 464.8 £ 40.0 °C (Predicted) [21[31[7]

Density 0.975 £ 0.06 g/cm3 (Predicted) [2][3]

_ 177.7 °C to >380 °C (Values

Flash Point o [31[8]
vary significantly by source)

pKa 11.28 + 0.50 (Predicted) [31[7]
8.4 1o 10.1 (Predicted, method-

LogP [11[3][°]
dependent)

Topological Polar Surface Area  40.5 A2 [1][3]

Table 3: Spectroscopic Data Summary
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Spectroscopy

Key Features

1H NMR

Expected signals include: singlets for tert-butyl
protons, distinct signals for aromatic protons, a
quartet for the methine (CH) proton of the
ethylidene bridge, a doublet for the methyl (CH3)
protons of the bridge, and a broad singlet for the

sterically hindered hydroxyl (OH) protons.

13C NMR

Aromatic carbons, quaternary carbons of the
tert-butyl groups, methyl and methine carbons of
the bridge, and the carbon bearing the hydroxyl

group are expected to show distinct signals.

Infrared (IR)

A characteristic broad absorption band for the
O-H stretch (phenolic) around 3500-3650 cm—1
(sharp due to steric hindrance preventing strong
H-bonding), C-H stretching bands for alkyl
groups just below 3000 cm~1, and aromatic C=C

stretching bands in the 1500-1600 cm~1 region.
[5]

Mass Spectrometry (MS)

The electron ionization mass spectrum would
show the molecular ion peak (M*) at m/z 438.
The fragmentation pattern would likely involve
cleavage at the ethylidene bridge, leading to

prominent fragment ions.[1][5]

Core Reactivity: The Antioxidant Mechanism

The primary function of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) is to inhibit oxidation by

scavenging free radicals. This reactivity is dictated by the phenolic hydroxyl groups and the

steric hindrance provided by the adjacent tert-butyl groups.

The mechanism involves the donation of a hydrogen atom from one of the phenolic hydroxyl

groups to a highly reactive free radical (e.g., a peroxy radical, ROO¢) that is propagating an

oxidation chain reaction. This process neutralizes the radical, terminating the chain. The

resulting phenoxy radical is significantly stabilized by two factors:
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e Resonance Delocalization: The unpaired electron on the oxygen atom is delocalized across

the aromatic ring.

 Steric Hindrance: The bulky tert-butyl groups at the ortho positions physically block the
radical center on the oxygen atom, preventing it from participating in further undesirable
reactions. This steric shielding is crucial for its efficacy as a primary antioxidant.
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Free Radical He Abstraction > Neutralized Species
(Re) (R-H)

Hindered Phenol He Donation > Stabilized Phenoxy Radical
(Ar-OH) (Ar-Oe)
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1. Dissolve 2,4-DTBP
in Acetic Acid

l

2. Add H2S0a4 Catalyst
(Ice Bath)

l

3. Add Acetaldehyde
(Dropwise <10°C)

l

4. Stir at Room Temp
(12-18h)

l

5. Quench in Ice Water
(Precipitation)

l

6. Filter & Wash
(H20, NaHCO3)

l

7. Recrystallize
(from Methanol)

l

8. Filter & Dry
(Vacuum)

Final Product

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1294883?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294883?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1294883?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/2_2_-Ethylidenebis_4_6-di-tert-butylphenol
https://pubchem.ncbi.nlm.nih.gov/compound/2_2_-Ethylidenebis_4_6-di-tert-butylphenol
https://www.bocsci.com/product/2-2-ethylidenebis-4-6-di-tert-butylphenol-cas-35958-30-6-112267.html
https://www.echemi.com/products/pd2108211705-2-2-ethylidenebis4-6-di-tert-butylphenol.html
https://www.alfa-chemistry.com/2-2-ethylidenebis-4-6-di-tert-butylphenol-cas-35958-30-6-item-283493.htm
https://webbook.nist.gov/cgi/cbook.cgi?ID=C35958306&Mask=80
https://sielc.com/tetrabutyl-ethylidenebisphenol
https://chemdad.com/index.php?c=article&id=5183
https://chemdad.com/index.php?c=article&id=5183
https://www.accustandard.com/prod0013277.html
https://www.chemeo.com/cid/49-561-5/2,2'-Ethylidenebis(4,6-di-tert-butylphenol).pdf
https://www.benchchem.com/product/b1294883#2-2-ethylidenebis-4-6-di-tert-butylphenol-molecular-structure-and-reactivity
https://www.benchchem.com/product/b1294883#2-2-ethylidenebis-4-6-di-tert-butylphenol-molecular-structure-and-reactivity
https://www.benchchem.com/product/b1294883#2-2-ethylidenebis-4-6-di-tert-butylphenol-molecular-structure-and-reactivity
https://www.benchchem.com/product/b1294883#2-2-ethylidenebis-4-6-di-tert-butylphenol-molecular-structure-and-reactivity
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294883?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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